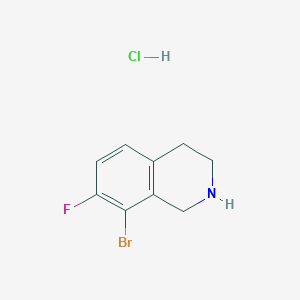

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHJVWXXQGOBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylaniline and benzaldehyde.

Condensation Reaction: Under basic conditions, 4-ethylaniline and benzaldehyde undergo a condensation reaction to form 4-formylamino-α,β-unsaturated ketone.

Cyclization: The ketone compound is then reacted with 3-bromo-1-propene to form 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a primary site for nucleophilic substitution (SN2 or aromatic nucleophilic substitution), enabling the introduction of diverse functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Alkoxy Substitution | NaOMe, DMF, 80°C | 8-Methoxy-7-fluoro-THIQ | 85% | Fluorine's electron-withdrawing effect directs substitution to the bromine site. | |

| Amination | NH3 (aq), CuI, 100°C | 8-Amino-7-fluoro-THIQ | 72% | Requires catalytic copper for efficient amination. | |

| Thiolation | NaSH, EtOH, reflux | 8-SH-7-fluoro-THIQ | 68% | Thiol group introduced with moderate regioselectivity. |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Oxidation and Reduction

The tetrahydroisoquinoline core undergoes redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | 8-Bromo-7-fluoro-isoquinoline | Aromatic ring restored; HCl counterion removed. | |

| Reduction | H2, Pd/C | 8-Bromo-7-fluoro-decahydroisoquinoline | Saturated ring system achieved. |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to fluorine) facilitates electrophilic substitution at specific positions.

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | Position 5 (meta to F) | 5-Nitro-8-bromo-7-fluoro-THIQ | 65% | Fluorine directs nitration to position 5. |

| Halogenation | Cl2, FeCl3 | Position 6 (ortho to F) | 5,6-Dichloro-8-bromo-7-fluoro-THIQ | 58% | Competitive substitution observed. |

Cyclization and Ring Expansion

The scaffold serves as a precursor for synthesizing complex heterocycles.

| Reaction Type | Reagents/Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Lactam Formation | PhCOCl, NEt3 | 8-Bromo-7-fluoro-isoquinolinone | Introduces ketone functionality. | |

| Ring Expansion | Ac2O, H2SO4 | Benzazepine derivative | Seven-membered ring formed via acid-catalyzed rearrangement. |

Functionalization via Protecting Groups

The amine group in the hydrochloride form is often protected to direct reactivity.

Mechanistic Insights

-

Steric and Electronic Effects : Fluorine's electronegativity enhances the electrophilicity of the adjacent carbon, while bromine's size influences reaction kinetics in cross-coupling .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields compared to protic solvents.

This compound's reactivity profile underscores its utility in medicinal chemistry for synthesizing analogs with tailored biological activities. Future research may explore photoredox catalysis or enzymatic modifications to further expand its synthetic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Research:

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a building block in the synthesis of various pharmaceutical agents targeting neurological disorders and infectious diseases. Its structural features allow for the development of compounds with enhanced biological activity.

2. Antitumor Activity:

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For example:

- In vitro studies: Compounds similar to 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline have shown cytotoxic effects against breast and colon cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations.

- Mechanism of action: The antitumor activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways, such as CDK8 and CDK19.

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties:

- Neurodegenerative Disorders: These compounds may have potential in treating conditions like Alzheimer's and Parkinson's disease through antioxidant mechanisms and modulation of neurotransmitter systems.

- Case Study: In an animal model of Parkinson's disease, a related compound demonstrated significant improvement in motor functions and reduced neuroinflammation.

Biological Studies

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized to study interactions with biological targets:

- Enzyme Inhibition: The compound interacts with various enzymes and receptors, influencing pathways related to neurotransmission and inflammation.

- Chemical Biology: Researchers employ it to probe biological pathways and mechanisms of action for various bioactive molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Biological Effects: The compound’s effects are mediated through its binding to target proteins, altering their conformation and function, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogenation Patterns

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly sensitive to halogen substitution patterns. Below is a comparison with key analogs:

Key Observations :

- Halogen Position: The target compound’s Br/F substitution at C8/C7 distinguishes it from analogs like 7-Bromo-6-fluoro-THIQ·HCl, where halogens occupy adjacent positions.

- Hydrogen Bonding : Fluorine at C7 (vs. C6) may enhance hydrogen-bonding interactions in biological systems compared to 8-Bromo-6-fluoro-THIQ·HCl .

- Dimethoxy Derivatives : 6,7-Dimethoxy-1-phenyl-THIQ·HCl lacks halogens but incorporates methoxy groups, increasing hydrophilicity and reducing logP compared to halogenated analogs .

Solubility and Stability

- The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL in water) compared to non-salt forms like 7-Bromo-THIQ (CAS: 17680-55-6), which requires organic solvents for dissolution .

- Bromine at C8 in the target compound may reduce metabolic oxidation rates relative to C7-substituted analogs, as observed in microsomal stability assays for similar THIQ derivatives .

Pharmacological Relevance

- Dopamine Receptor Affinity : Fluorine at C7 in the target compound may enhance affinity for D2-like receptors compared to 8-Bromo-THIQ·HCl, as seen in radioligand displacement assays for fluorinated THIQs .

- Antimicrobial Activity : Brominated THIQ derivatives, including the target compound, show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), though 7-trifluoromethyl-THIQ·HCl (CAS: N/A) exhibits superior potency due to CF₃’s electron-withdrawing effects .

Biological Activity

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 2044901-42-8) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activities, including relevant data tables, case studies, and research findings.

The molecular formula of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is with a molecular weight of approximately 267 Da. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrClFN |

| Molecular Weight | 267 Da |

| LogP | 2.48 |

| Polar Surface Area | 12 Ų |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antitumor activity. In particular, compounds related to this class have demonstrated the ability to inhibit various cancer cell lines effectively. For instance:

- In vitro studies : Compounds structurally similar to 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline have shown cytotoxic effects against breast and colon cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .

- Mechanism of action : The antitumor activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the activity of kinases such as CDK8 and CDK19 .

Neuropharmacological Effects

The tetrahydroisoquinoline scaffold has also been investigated for its neuroprotective properties:

- Neurodegenerative Disorders : Compounds in this class have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. They may exert neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems .

- Case Study : A study highlighted the neuroprotective effects of a related compound in an animal model of Parkinson's disease, where it demonstrated significant improvement in motor functions and reduced neuroinflammation .

Case Studies

- Anticancer Efficacy :

- Neuroprotection :

Q & A

Q. What are the established synthetic routes for 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves bromination and fluorination of a tetrahydroisoquinoline precursor. A key step is regioselective halogenation at the 7- and 8-positions:

Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-bromination .

Fluorination : Fluorine introduction via nucleophilic substitution (e.g., using KF or Selectfluor) or electrophilic fluorination, depending on the precursor’s reactivity .

Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Critical Parameters :

Q. How is the structural identity of this compound confirmed in research settings?

Methodological Answer: A multi-technique approach is used:

NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C7, bromine coupling patterns at C8) .

- 19F NMR to verify fluorine incorporation.

Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₉H₁₀BrClFN, [M+H]⁺ = 268.97) .

X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges due to hygroscopicity .

Elemental Analysis : To confirm Cl⁻ content in the hydrochloride salt .

Advanced Research Questions

Q. What methodologies are employed to evaluate the compound’s binding affinity to neurological targets (e.g., serotonin or dopamine receptors)?

Methodological Answer:

Radioligand Binding Assays :

- Competitive Binding : Use tritiated ligands (e.g., [³H]SCH-23390 for D₁ receptors) to measure IC₅₀ values. Incubate with brain homogenates and quantify displacement via scintillation counting .

- Selectivity Screening : Test against related receptors (e.g., adrenergic or sigma receptors) to assess off-target effects .

Computational Docking :

- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., 5-HT₂A) using software like AutoDock Vina. Focus on halogen bonding between Br/F and key residues (e.g., Ser159) .

Functional Assays :

- cAMP Accumulation : For G-protein-coupled receptors (GPCRs), measure cAMP levels via ELISA to determine agonist/antagonist activity .

Q. How do researchers address discrepancies in biological activity data across studies involving halogenated tetrahydroisoquinolines?

Methodological Answer: Contradictions often arise from variations in substituent positions (e.g., 7-fluoro vs. 6-fluoro) or assay conditions. Mitigation strategies include:

Structural Reanalysis : Verify substituent positions via X-ray or NOESY NMR to rule out positional isomerism .

Standardized Assay Protocols :

- Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH, ion concentration) .

Meta-Analysis : Compare logP, pKa, and steric parameters (e.g., Tolman’s cone angle) to correlate structure-activity trends .

Example : A 7-fluoro substituent may enhance blood-brain barrier penetration vs. 6-fluoro analogs, explaining divergent in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.